molecular formula C7H13NO B14033366 (R)-(4-Azaspiro[2.4]heptan-5-YL)methanol

(R)-(4-Azaspiro[2.4]heptan-5-YL)methanol

Cat. No.: B14033366
M. Wt: 127.18 g/mol
InChI Key: QAUMNQJMWYANBZ-ZCFIWIBFSA-N
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Description

®-(4-Azaspiro[2.4]heptan-5-YL)methanol is a chemical compound with a unique spirocyclic structure. This compound features a spiro junction between a four-membered azetidine ring and a seven-membered oxepane ring, with a hydroxymethyl group attached to the nitrogen atom of the azetidine ring. The compound’s stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4-Azaspiro[2.4]heptan-5-YL)methanol typically involves the formation of the spirocyclic core followed by the introduction of the hydroxymethyl group. One common synthetic route includes:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Spirocyclic Core Formation: The azetidine ring is then fused with a seven-membered oxepane ring through spirocyclization reactions.

    Introduction of the Hydroxymethyl Group: The final step involves the functionalization of the nitrogen atom with a hydroxymethyl group, often using formaldehyde and a reducing agent.

Industrial Production Methods

Industrial production of ®-(4-Azaspiro[2.4]heptan-5-YL)methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are tailored to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-(4-Azaspiro[2.4]heptan-5-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-(4-Azaspiro[2.4]heptan-5-YL)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-(4-Azaspiro[2.4]heptan-5-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-(4-Azaspiro[2.4]heptan-5-YL)methanol: The enantiomer of the compound with different stereochemistry.

    Spirocyclic Amines: Compounds with similar spirocyclic structures but different functional groups.

    Hydroxymethyl Derivatives: Compounds with hydroxymethyl groups attached to different cyclic or acyclic structures.

Uniqueness

®-(4-Azaspiro[2.4]heptan-5-YL)methanol is unique due to its specific ®-configuration and the combination of a spirocyclic core with a hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

[(5R)-4-azaspiro[2.4]heptan-5-yl]methanol

InChI

InChI=1S/C7H13NO/c9-5-6-1-2-7(8-6)3-4-7/h6,8-9H,1-5H2/t6-/m1/s1

InChI Key

QAUMNQJMWYANBZ-ZCFIWIBFSA-N

Isomeric SMILES

C1CC2(CC2)N[C@H]1CO

Canonical SMILES

C1CC2(CC2)NC1CO

Origin of Product

United States

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